molecular formula C10H11ClN2S B13272417 2-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine

2-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine

Cat. No.: B13272417
M. Wt: 226.73 g/mol
InChI Key: HJXSATJXYZPHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine is an organic compound that features a thieno[2,3-d]pyrimidine core structure with a tert-butyl group at the 2-position and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-chlorothieno[2,3-d]pyrimidine typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the tert-butyl and chlorine substituents. One common method involves the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The tert-butyl group can be introduced via alkylation reactions, while the chlorine atom is typically introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an amino-thieno[2,3-d]pyrimidine derivative, while oxidation could yield a sulfone derivative .

Scientific Research Applications

2-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-chlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it inhibits cytochrome bd oxidase, disrupting the energy metabolism of Mycobacterium tuberculosis . This inhibition leads to a decrease in ATP production, ultimately affecting the survival of the bacteria.

Comparison with Similar Compounds

Uniqueness: 2-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the chlorine atom provides a site for further functionalization .

Properties

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

2-tert-butyl-4-chlorothieno[2,3-d]pyrimidine

InChI

InChI=1S/C10H11ClN2S/c1-10(2,3)9-12-7(11)6-4-5-14-8(6)13-9/h4-5H,1-3H3

InChI Key

HJXSATJXYZPHBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CS2)C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.